Cas no 897611-04-0 (N-(2-{4-(2-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)-3,5-dimethylbenzamide)

N-(2-{4-(2-Methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)-3,5-dimethylbenzamide is a synthetic organic compound featuring a piperazine sulfonamide core linked to a 2-methoxyphenyl group and a 3,5-dimethylbenzamide moiety. This structure suggests potential utility in medicinal chemistry, particularly as a ligand for receptor targeting due to its piperazine and aryl sulfonamide functionalities. The compound's design incorporates sterically hindered aromatic groups, which may enhance selectivity in biological interactions. Its sulfonamide linker provides stability and favorable pharmacokinetic properties, while the methoxy and dimethyl substitutions could influence binding affinity and metabolic resistance. This molecule is of interest for research applications in neuropharmacology or enzyme inhibition studies, given its structural resemblance to known bioactive scaffolds.
N-(2-{4-(2-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)-3,5-dimethylbenzamide structure
897611-04-0 structure
Product name:N-(2-{4-(2-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)-3,5-dimethylbenzamide
CAS No:897611-04-0
MF:C22H29N3O4S
MW:431.548364400864
CID:5854876
PubChem ID:16808992

N-(2-{4-(2-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)-3,5-dimethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide
    • F2068-0539
    • 897611-04-0
    • N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide
    • N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3,5-dimethylbenzamide
    • AKOS024625171
    • N-(2-{4-(2-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)-3,5-dimethylbenzamide
    • Inchi: 1S/C22H29N3O4S/c1-17-14-18(2)16-19(15-17)22(26)23-8-13-30(27,28)25-11-9-24(10-12-25)20-6-4-5-7-21(20)29-3/h4-7,14-16H,8-13H2,1-3H3,(H,23,26)
    • InChI Key: YZTQNUAKXGITIU-UHFFFAOYSA-N
    • SMILES: C(NCCS(N1CCN(C2=CC=CC=C2OC)CC1)(=O)=O)(=O)C1=CC(C)=CC(C)=C1

Computed Properties

  • Exact Mass: 431.18787759g/mol
  • Monoisotopic Mass: 431.18787759g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 648
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 87.3Ų
  • XLogP3: 2.8

N-(2-{4-(2-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)-3,5-dimethylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2068-0539-30mg
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3,5-dimethylbenzamide
897611-04-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2068-0539-5μmol
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3,5-dimethylbenzamide
897611-04-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2068-0539-3mg
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3,5-dimethylbenzamide
897611-04-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2068-0539-20mg
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3,5-dimethylbenzamide
897611-04-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2068-0539-2μmol
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3,5-dimethylbenzamide
897611-04-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2068-0539-20μmol
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3,5-dimethylbenzamide
897611-04-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2068-0539-15mg
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3,5-dimethylbenzamide
897611-04-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2068-0539-4mg
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3,5-dimethylbenzamide
897611-04-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2068-0539-100mg
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3,5-dimethylbenzamide
897611-04-0 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2068-0539-5mg
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3,5-dimethylbenzamide
897611-04-0 90%+
5mg
$69.0 2023-05-16

N-(2-{4-(2-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)-3,5-dimethylbenzamide Related Literature

Additional information on N-(2-{4-(2-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)-3,5-dimethylbenzamide

Comprehensive Overview of N-(2-{4-(2-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)-3,5-dimethylbenzamide (CAS No. 897611-04-0)

N-(2-{4-(2-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)-3,5-dimethylbenzamide, with the CAS number 897611-04-0, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique structural framework, combining a piperazine ring with a sulfonyl group and a benzamide moiety. Such structural complexity makes it a subject of interest for researchers exploring novel therapeutic agents and biochemical pathways.

The compound's molecular formula and weight are critical for understanding its physicochemical properties, which include solubility, stability, and reactivity. Researchers often focus on these parameters to optimize its application in drug development. The presence of the 2-methoxyphenyl group and the 3,5-dimethylbenzamide segment suggests potential interactions with biological targets, such as receptors or enzymes, making it a candidate for further pharmacological studies.

In recent years, the demand for piperazine derivatives has surged due to their versatility in medicinal chemistry. N-(2-{4-(2-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)-3,5-dimethylbenzamide is no exception, as it aligns with current trends in drug discovery and precision medicine. Its structural features may contribute to targeted therapy, a hot topic in modern healthcare, where compounds are designed to interact with specific molecular targets to minimize side effects.

The synthesis of CAS 897611-04-0 involves multi-step organic reactions, including sulfonylation and amide coupling, which are well-documented in the literature. These methods are often optimized for yield and purity, ensuring the compound meets the stringent requirements of pharmaceutical-grade materials. Researchers frequently search for synthetic protocols and analytical methods to characterize this compound, highlighting its relevance in academic and industrial settings.

Another area of interest is the compound's potential bioactivity. Preliminary studies suggest that piperazine sulfonamides like this one may exhibit modulatory effects on certain biological pathways. This has led to increased scrutiny in neuropharmacology and oncology research, where such compounds are evaluated for their therapeutic potential. The 2-methoxyphenyl group, in particular, is known to influence receptor binding affinity, a key factor in drug design.

From a commercial perspective, N-(2-{4-(2-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)-3,5-dimethylbenzamide is available through specialized chemical suppliers, catering to the needs of research institutions and pharmaceutical companies. Its CAS registry number 897611-04-0 ensures precise identification, avoiding confusion with structurally similar compounds. Quality control measures, such as HPLC and NMR spectroscopy, are routinely employed to verify its purity and consistency.

Environmental and safety considerations are also paramount when handling this compound. While it is not classified as a hazardous material, standard laboratory precautions, including the use of personal protective equipment (PPE), are recommended. Researchers often inquire about storage conditions and handling guidelines, reflecting the compound's niche but growing role in scientific investigations.

In summary, N-(2-{4-(2-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)-3,5-dimethylbenzamide (CAS 897611-04-0) represents a fascinating intersection of organic chemistry and biomedical research. Its structural complexity, combined with potential therapeutic applications, makes it a valuable subject for ongoing and future studies. As the scientific community continues to explore innovative drug candidates, compounds like this will undoubtedly play a pivotal role in advancing medical science.

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